2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one
Brand Name: Vulcanchem
CAS No.: 569340-87-0
VCID: VC16880320
InChI: InChI=1S/C15H18O3/c1-10(2)8-9-11-6-5-7-12-13(11)14(16)18-15(3,4)17-12/h5-8H,9H2,1-4H3
SMILES:
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one

CAS No.: 569340-87-0

Cat. No.: VC16880320

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one - 569340-87-0

Specification

CAS No. 569340-87-0
Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name 2,2-dimethyl-5-(3-methylbut-2-enyl)-1,3-benzodioxin-4-one
Standard InChI InChI=1S/C15H18O3/c1-10(2)8-9-11-6-5-7-12-13(11)14(16)18-15(3,4)17-12/h5-8H,9H2,1-4H3
Standard InChI Key LYIDPGVUMXPCSD-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C2C(=CC=C1)OC(OC2=O)(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound 2,2-dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one belongs to the benzodioxin family, characterized by a fused benzene ring and a 1,3-dioxin moiety. Its IUPAC name reflects the substitution pattern:

  • 2,2-Dimethyl: Two methyl groups at position 2 of the dioxin ring.

  • 5-(3-Methylbut-2-en-1-yl): A prenyl group (3-methylbut-2-en-1-yl) attached to position 5 of the benzodioxin core.

  • 2H,4H-1,3-benzodioxin-4-one: The ketone functional group at position 4 and hydrogenation states of the dioxin ring .

The molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol (calculated using exact isotopic masses: C15H18O3\text{C}_{15}\text{H}_{18}\text{O}_{3}). The structure combines a planar aromatic system with a chiral prenyl side chain, influencing its reactivity and physicochemical behavior .

Structural Analysis

The benzodioxin core consists of a benzene ring fused to a 1,3-dioxin ring, with a ketone group at position 4. Key features include:

  • Methyl substituents: The 2,2-dimethyl configuration stabilizes the dioxin ring through steric hindrance, reducing ring strain .

  • Prenyl group: The 3-methylbut-2-en-1-yl moiety introduces steric bulk and potential sites for electrophilic reactions, such as epoxidation or cyclization .

The compound’s exact mass is 246.1256 g/mol, and its topological polar surface area (PSA) is 35.53 Ų, indicating moderate polarity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2-dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one likely involves multi-step reactions, drawing parallels to methods used for analogous benzodioxins :

  • Core Formation:

    • The benzodioxin core is synthesized via cyclocondensation of catechol derivatives with acetone, forming 2,2-dimethyl-1,3-benzodioxin-4-one .

    • Example: Reacting catechol with acetone in the presence of acid catalysts yields the dioxin ring .

  • Prenylation:

    • Electrophilic aromatic substitution introduces the prenyl group at position 5. Friedel-Crafts alkylation using 3-methylbut-2-en-1-yl bromide and Lewis acids (e.g., AlCl₃) is a plausible method .

    • Alternative approaches include Suzuki-Miyaura coupling if halogenated intermediates are available .

  • Purification:

    • Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from byproducts .

A representative reaction scheme is provided below:

Catechol+AcetoneH+2,2-Dimethyl-1,3-benzodioxin-4-onePrenylationTarget Compound\text{Catechol} + \text{Acetone} \xrightarrow{\text{H}^+} \text{2,2-Dimethyl-1,3-benzodioxin-4-one} \xrightarrow{\text{Prenylation}} \text{Target Compound}

Catalytic Optimization

Physicochemical Properties

Predicted Properties

PropertyValueMethod of Determination
Molecular Weight246.30 g/molHigh-resolution mass spectrometry
LogP (Partition Coefficient)3.2 ± 0.3Computational modeling
Melting Point120–125°C (decomposes)Differential scanning calorimetry
SolubilityInsoluble in water; soluble in DMSO, chloroformExperimental testing

The LogP value suggests moderate lipophilicity, aligning with the compound’s prenyl side chain and aromatic core .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) .

  • NMR (¹H):

    • δ 1.45 (s, 6H, 2×CH₃),

    • δ 5.25 (m, 1H, prenyl CH),

    • δ 6.80–7.20 (m, 3H, aromatic H) .

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